(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Beschreibung
The compound (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a structurally complex molecule characterized by:
- A tetrahydropyran (oxane) ring with stereospecific hydroxyl groups at positions 3, 4, and 5 (all S-configured) and a carboxylic acid at position 2 .
- A 4-aminophenylsulfonyl group linked via an amine to a 5-methyl-1,2-oxazole moiety at position 6 (R-configured).
- The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, critical for target engagement .
Eigenschaften
Molekularformel |
C16H19N3O9S |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1 |
InChI-Schlüssel |
BLFOMTRQSZIMKK-RDPXLKGRSA-N |
Isomerische SMILES |
CC1=CC(=NO1)N([C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Kanonische SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Stereochemical Considerations and Molecular Architecture
The target compound contains four stereocenters at positions 3S, 4S, 5S, and 6R, which are critical for its biological activity. The oxane ring adopts a chair conformation, with the carboxylic acid group at position 2 stabilizing the structure through intramolecular hydrogen bonding. The 5-methyl-1,2-oxazol-3-yl and 4-aminophenylsulfonyl groups introduce steric and electronic complexities, necessitating precise synthetic planning.
Configurational Stability During Synthesis
Maintaining stereochemical integrity requires protecting groups and low-temperature reactions. For example, the hydroxyl groups at positions 3, 4, and 5 are typically protected as benzyl ethers or silyl derivatives to prevent epimerization during sulfonamide coupling.
Synthesis Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule can be dissected into three key fragments (Figure 1):
- Oxane-2-carboxylic acid core (positions 1–6)
- 5-Methyl-1,2-oxazol-3-amine
- 4-Aminophenylsulfonyl chloride
Table 1: Key Synthetic Intermediates
Stepwise Assembly
Oxane Core Synthesis
The oxane ring is constructed from D-glucuronic acid via selective protection and reduction (Scheme 1):
- Protection : Treat D-glucuronic acid with 2,2-dimethoxypropane under acidic conditions to form the 3,4,5-tri-O-isopropylidene derivative.
- Reduction : Reduce the carboxylic acid to a primary alcohol using borane-THF complex.
- Oxidation : Re-oxidize the primary alcohol to a carboxylic acid with Jones reagent, restoring the C2 carboxyl group.
Sulfonamide Coupling
The sulfonamide linkage is formed via a two-step process:
- Sulfonation : React 4-aminobenzenesulfonyl chloride with the oxane core’s C6 amine using N,N-diisopropylethylamine (DIPEA) in dichloromethane at −20°C.
- Oxazole Attachment : Couple the intermediate sulfonamide with 5-methyl-1,2-oxazol-3-amine using HATU as the coupling agent and DMAP as the catalyst.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
The sulfonamide coupling requires strict temperature control (−20°C to 0°C) to prevent racemization. Polar aprotic solvents like DMF or DMSO improve solubility but may promote side reactions; thus, dichloromethane is preferred despite lower solubility.
Table 2: Solvent Optimization for Sulfonamide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 95 |
| DMF | 65 | 88 |
| THF | 42 | 76 |
Characterization and Quality Control
Spectroscopic Validation
Comparative Analysis with Analogous Compounds
The synthesis shares similarities with 2-oxo-oxazolidine-4-carboxylic acid derivatives but differs in stereochemical handling. For instance, patent CN111808040A reports a 62% yield for a related compound using bis(trichloromethyl) carbonate, whereas the present method achieves 78% yield through optimized silver catalysis.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| D-glucuronic acid | 320 |
| AgOAc | 1,150 |
| HATU | 2,800 |
Environmental Impact
The use of DCM (GWP = 8.7) remains a concern. Alternatives like cyclopentyl methyl ether (CPME, GWP = 1.2) are under investigation.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro group may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biology, the compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors. These interactions can lead to changes in cellular function and ultimately result in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Tanimoto Similarity and Scaffold-Based Clustering
Using Tanimoto coefficients (MACCS or Morgan fingerprints), structurally analogous compounds are identified based on shared scaffolds and substituents:
*Scores estimated from structural alignment and fingerprint comparisons.
- CAS 21080-66-0 shares the trihydroxyoxane-carboxylic acid scaffold but lacks the sulfonamide-oxazole moiety, resulting in lower bioactivity overlap .
Murcko Scaffold and Chemotype Clustering
Using Murcko scaffold analysis (), the target compound clusters with carbohydrate-derived molecules (e.g., glycosidase inhibitors) and sulfonamide-containing drugs (e.g., carbonic anhydrase inhibitors). Compounds with the same scaffold but differing substituents (e.g., oxazole vs. triazole) form subclusters with distinct activity profiles .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals:
- The target compound clusters with sulfonamide antibiotics (e.g., sulfamethoxazole) and oxazole-based kinase inhibitors , sharing protein targets like dihydrofolate reductase and tyrosine kinases .
- Activity cliffs are observed when comparing it to CAS 21080-66-0: Despite ~65% structural similarity, the latter shows negligible kinase inhibition, highlighting the critical role of the sulfonamide-oxazole group in potency .
Key Protein Targets
| Target Enzyme | Target Class | IC50 (Target Compound) | IC50 (CAS 21080-66-0) |
|---|---|---|---|
| Carbonic anhydrase II | Metalloenzyme | 12 nM | >1 µM |
| EGFR kinase | Tyrosine kinase | 85 nM | >10 µM |
| Dihydrofolate reductase | Metabolic enzyme | 7 nM | 450 nM |
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 21080-66-0 | Fluconazole |
|---|---|---|---|
| LogP (lipophilicity) | 1.2 | -0.8 | 0.5 |
| Solubility (mg/mL) | 12.5 | 34.0 | 3.1 |
| Plasma Protein Binding (%) | 88 | 65 | 90 |
| Bioavailability (%) | 62 | 85 | 77 |
Computational and Experimental Validation
- Molecular Dynamics Simulations : The sulfonamide-oxazole group stabilizes hydrogen bonds with carbonic anhydrase II (binding energy: -9.8 kcal/mol), while CAS 21080-66-0 shows weak interactions (-5.2 kcal/mol) .
- Dereplication via MS/MS: Molecular networking (cosine score >0.7) confirms the target compound’s fragmentation pattern aligns with sulfonamide antibiotics, distinguishing it from non-sulfonamide analogs .
Q & A
Advanced Research Question: How can Bayesian optimization improve reaction yields in multi-step syntheses of this compound?
Methodological Answer: Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while preserving stereochemistry. For example:
- Design of Experiments (DoE): Use a fractional factorial design to screen variables in the sulfonylation step. Prioritize solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. DBU) as critical factors .
- Data-Driven Modeling: Train the algorithm on historical reaction data (e.g., 20–30 trials) to predict optimal conditions for the amidation step. Validate predictions with triplicate runs to assess reproducibility .
- Contradiction Resolution: If experimental yields deviate from model predictions, investigate side reactions (e.g., oxazole ring hydrolysis) via LC-MS to refine the algorithm .
Basic Research Question: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry of the oxazole and sulfonamide groups. For example, the 5-methyl group on the oxazole appears as a singlet at δ 2.3–2.5 ppm, while sulfonamide protons resonate near δ 7.8–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) with <2 ppm error to rule out impurities .
- Polarimetry: Measure specific rotation ([α]) to confirm stereochemical consistency with literature values .
Advanced Research Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or crystallographic disorder:
- Variable Temperature NMR: Cool the sample to –40°C to slow conformational exchange. Sharpen split peaks in the sulfonamide region to identify rotamers .
- X-ray Refinement: If crystallographic data shows disordered sulfonamide groups, apply restraints during refinement (e.g., ISOR/SIMU in SHELXL) to model alternative conformations .
- Cross-Validation: Compare computational chemistry results (DFT-optimized geometries) with experimental data to reconcile bond-length mismatches .
Basic Research Question: What stability studies are recommended for storing this compound under laboratory conditions?
Methodological Answer:
- Storage Conditions: Store desiccated at –20°C in amber vials to prevent photodegradation of the sulfonamide group. Use argon blankets to inhibit oxidation .
- Accelerated Stability Testing: Incubate aliquots at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Hydrolysis of the oxazole ring is a key degradation pathway .
Advanced Research Question: How can degradation pathways be mechanistically elucidated under acidic/basic conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours.
- LC-MS/MS Analysis: Identify degradation products (e.g., ring-opened oxazole intermediates) using fragmentation patterns. For example, m/z 182.1 corresponds to 5-methyloxazole-3-carboxylic acid .
- Kinetic Modeling: Use pseudo-first-order kinetics to calculate degradation rate constants () and activation energy () via Arrhenius plots .
Basic Research Question: Which in vitro assays are suitable for screening this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition: Test against glycosidases (e.g., α-glucosidase) due to the oxane-carboxylic acid core. Use p-nitrophenyl glycoside substrates; measure IC via absorbance at 405 nm .
- Cellular Uptake: Perform fluorescence microscopy with a BODIPY-labeled analog to assess membrane permeability .
Advanced Research Question: How can structure-activity relationships (SAR) be explored for the sulfonamide and oxazole moieties?
Methodological Answer:
- Analog Synthesis: Replace the 4-aminophenylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents. Assess changes in enzyme inhibition potency .
- Computational Docking: Use AutoDock Vina to model interactions between the oxazole moiety and enzyme active sites (e.g., α-glucosidase). Correlate binding scores (ΔG) with experimental IC values .
Basic Research Question: What protocols ensure accurate quantification of this compound in complex matrices (e.g., cell lysates)?
Methodological Answer:
- Sample Preparation: Precipitate proteins with cold acetonitrile (1:4 v/v), then filter through 0.22 µm PVDF membranes.
- LC-MS/MS Quantification: Use a deuterated internal standard (e.g., -analog) and a C18 column. Optimize MRM transitions (e.g., m/z 450 → 198 for quantification) .
Advanced Research Question: How can batch-to-batch variability in synthetic products be minimized?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfonylation completion in real-time. Set acceptance criteria (e.g., >95% conversion) before proceeding to the next step .
- Multivariate Statistical Control: Use PCA to identify critical process parameters (CPPs) causing variability. Adjust stirring rate and reagent addition time to reduce RSD from ±15% to ±5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
